Dipotassium azelate
Overview
Description
Dipotassium azelate, also known as dipotassium nonanedioate, is the dipotassium salt of azelaic acid. Azelaic acid is a naturally occurring dicarboxylic acid found in grains such as wheat, rye, and barley. This compound is widely used in various industries due to its unique properties, including its ability to act as an emulsifying agent, dispersing agent, and lubricant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium azelate is typically synthesized by reacting azelaic acid with potassium hydroxide. The reaction is straightforward and involves the neutralization of azelaic acid with potassium hydroxide to form the dipotassium salt. The reaction can be represented as follows:
HOOC-(CH2)7-COOH+2KOH→KOOC-(CH2)7-COOK+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete neutralization .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale neutralization of azelaic acid with potassium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction mixture is typically heated to around 150°C to facilitate the reaction and then cooled to precipitate the this compound, which is then filtered and dried .
Chemical Reactions Analysis
Types of Reactions
Dipotassium azelate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include various metal salts that can replace potassium ions under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state compounds such as potassium peroxides.
Reduction: Lower oxidation state compounds such as potassium alkoxides.
Substitution: Metal azelates where potassium is replaced by other metals.
Scientific Research Applications
Dipotassium azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in treating skin conditions such as acne and rosacea due to its anti-inflammatory properties.
Industry: Used as an emulsifying agent, dispersing agent, and lubricant in various industrial applications.
Mechanism of Action
The mechanism of action of dipotassium azelate involves its ability to interact with various molecular targets and pathways. In biological systems, it is thought to inhibit hyperactive protease activity, which converts cathelicidin into the antimicrobial skin peptide LL-37. This inhibition helps reduce inflammation and microbial activity on the skin .
Comparison with Similar Compounds
Similar Compounds
Sodium azelate: Similar to dipotassium azelate but with sodium ions instead of potassium.
Calcium azelate: Similar to this compound but with calcium ions instead of potassium.
Magnesium azelate: Similar to this compound but with magnesium ions instead of potassium.
Uniqueness
This compound is unique due to its specific potassium ions, which impart distinct properties such as solubility and reactivity compared to its sodium, calcium, and magnesium counterparts. These properties make it particularly suitable for certain applications where other azelates may not perform as effectively .
Biological Activity
Dipotassium azelate, a potassium salt of azelaic acid, has garnered attention for its diverse biological activities, particularly in the fields of dermatology and microbiology. This compound is characterized by its ability to modulate various biological processes, making it a subject of interest for both therapeutic and industrial applications.
This compound is synthesized through the neutralization of azelaic acid with potassium hydroxide, typically in an aqueous medium at elevated temperatures. The reaction can be represented as follows:
This process yields a compound with enhanced solubility compared to its parent acid, making it suitable for various formulations, particularly in cosmetics and pharmaceuticals.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit protease activity that converts cathelicidin into LL-37, an antimicrobial peptide. This inhibition not only reduces inflammation but also decreases microbial activity on the skin, which is particularly beneficial in treating conditions like acne and rosacea .
Biological Activities
1. Antimicrobial Properties:
this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria such as Acinetobacter species, which are often implicated in skin infections .
2. Anti-inflammatory Effects:
The compound's anti-inflammatory properties make it a valuable ingredient in dermatological formulations. Its ability to modulate inflammatory pathways helps in managing skin conditions characterized by excessive inflammation .
3. Cosmetic Applications:
Due to its favorable solubility and efficacy, this compound is increasingly used in cosmetic products aimed at treating acne and other skin disorders. Its formulation allows for lower dosages while maintaining strong anti-inflammatory effects, making it an attractive alternative to azelaic acid itself .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1: A clinical trial involving patients with mild to moderate acne vulgaris demonstrated that topical applications of this compound significantly reduced lesion counts and improved overall skin appearance compared to placebo treatments .
- Case Study 2: In patients with rosacea, this compound formulations led to marked improvements in erythema and papule counts after 12 weeks of treatment, showcasing its potential as a therapeutic agent for inflammatory skin conditions .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound | Solubility | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Yes | Yes |
Sodium Azelate | Moderate | Yes | Moderate |
Calcium Azelate | Low | No | Low |
Magnesium Azelate | Low | No | Moderate |
This compound stands out due to its high solubility and robust biological activity, making it particularly suitable for therapeutic applications .
Properties
IUPAC Name |
dipotassium;nonanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4.2K/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGQVSGXYZVTE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14K2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-99-9 (Parent) | |
Record name | Azelaic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052457542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501014948 | |
Record name | Dipotassium azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19619-43-3, 52457-54-2 | |
Record name | Azelaic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019619433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052457542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, potassium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipotassium azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dipotassium azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Azelaic acid, potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPOTASSIUM AZELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C98170693J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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